Home > Products > Screening Compounds P51904 > Mycophenolate mofetil hydrochloride
Mycophenolate mofetil hydrochloride - 116680-01-4

Mycophenolate mofetil hydrochloride

Catalog Number: EVT-383927
CAS Number: 116680-01-4
Molecular Formula: C23H32ClNO7
Molecular Weight: 470.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Compound derived from Penicillium stoloniferum and related species. It blocks de novo biosynthesis of purine nucleotides by inhibition of the enzyme inosine monophosphate dehydrogenase (IMP DEHYDROGENASE). Mycophenolic acid exerts selective effects on the immune system in which it prevents the proliferation of T-CELLS, LYMPHOCYTES, and the formation of antibodies from B-CELLS. It may also inhibit recruitment of LEUKOCYTES to sites of INFLAMMATION.
See also: Mycophenolic Acid (has active moiety); Mycophenolate Mofetil (is salt form of).
Source and Classification

Mycophenolate mofetil hydrochloride is a prodrug of mycophenolic acid, classified as a reversible inhibitor of inosine monophosphate dehydrogenase. It is primarily used in conjunction with other immunosuppressive agents such as cyclosporine and corticosteroids to prevent organ rejection following liver, kidney, and heart transplants. The compound was developed to reduce the gastrointestinal side effects associated with the use of mycophenolic acid alone and was approved by the FDA in 1995 for transplant prophylaxis. It has also been evaluated for treating autoimmune diseases like lupus nephritis .

Synthesis Analysis

The synthesis of mycophenolate mofetil hydrochloride has been documented through various methods:

Molecular Structure Analysis

The molecular formula of mycophenolate mofetil hydrochloride is C23H32ClNO7C_{23}H_{32}ClN_{O_{7}}, with a molecular weight of approximately 469.96 g/mol. The compound features a morpholinoethyl group attached to the mycophenolic acid backbone, which enhances its bioavailability and reduces gastrointestinal side effects compared to its parent compound.

  • Structural Characteristics:
    • IUPAC Name: 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-3H-isobenzofuran-1-yl)hexenoate.
    • InChI Key: OWLCGJBUTJXNOF-HDNKIUSMSA-N.

The presence of hydroxyl and methoxy groups contributes to its solubility and stability in biological systems .

Chemical Reactions Analysis

Mycophenolate mofetil undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Hydrolysis: In physiological conditions, mycophenolate mofetil is hydrolyzed to mycophenolic acid, which is the active form responsible for inhibiting inosine monophosphate dehydrogenase.
  2. Degradation Pathways: Stability studies have shown that mycophenolate mofetil can degrade under acidic or alkaline conditions, leading to the formation of several degradation products including mycophenolic acid .
  3. Interactions with Other Drugs: Mycophenolate mofetil may interact chemically with other immunosuppressants or drugs metabolized through similar pathways, necessitating careful monitoring in clinical settings .
Mechanism of Action

The primary mechanism by which mycophenolate mofetil exerts its immunosuppressive effects is through inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in the de novo purine synthesis pathway. By inhibiting IMPDH:

  • Guanosine Nucleotide Depletion: The drug preferentially affects lymphocytes since they rely heavily on this pathway for proliferation.
  • Selective Cytostatic Effects: The depletion of guanosine nucleotides leads to reduced lymphocyte proliferation while sparing other cell types that utilize salvage pathways for nucleotide synthesis.

This selectivity makes it effective in preventing allograft rejection without the nephrotoxicity associated with other immunosuppressants like calcineurin inhibitors .

Physical and Chemical Properties Analysis

Mycophenolate mofetil hydrochloride exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water, which is important for its formulation as an injectable or oral medication.
  • Stability: The compound is sensitive to light and moisture; hence it should be stored under controlled conditions to maintain efficacy.
  • Melting Point: The melting point ranges around 100°C, indicating thermal stability under typical storage conditions .
Applications

Mycophenolate mofetil hydrochloride has several significant applications:

  1. Organ Transplantation: It is primarily used to prevent acute rejection in kidney, heart, and liver transplants.
  2. Autoimmune Disorders: The drug has been explored for treating various autoimmune conditions such as systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects.
  3. Research Applications: Mycophenolate mofetil is also utilized in research settings to study immune responses and cellular proliferation mechanisms due to its specific action on lymphocyte metabolism.
Chemical and Structural Characterization of Mycophenolate Mofetil Hydrochloride

Molecular Structure and Physicochemical Properties

Mycophenolate mofetil hydrochloride is the hydrochloride salt form of mycophenolate mofetil, a semi-synthetic immunosuppressive prodrug. Its systematic IUPAC name is 2-(Morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate hydrochloride (as per European Pharmacopoeia) or alternatively 2-Morpholinoethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-5-phthalanyl)-4-methyl-4-hexenoate hydrochloride (as per United States Pharmacopeia) [7]. The compound has a molecular formula of C₂₃H₃₁NO₇·HCl and a molecular weight of 469.97 g/mol (free base: 433.49 g/mol; HCl: 36.46 g/mol) [1] [7].

The core structure consists of:

  • A mycophenolic acid moiety derived from Penicillium species, featuring a dihydroisobenzofuran scaffold with phenolic hydroxyl, methoxy, and methyl substituents.
  • A morpholinoethyl ester group attached via an ester linkage, which serves as a prodrug functionality.
  • A conjugated hexenoic acid chain with a methyl group at position 4 and an (E)-configuration double bond [1] [4].

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₃H₃₁NO₇·HCl
Molecular Weight469.97 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water (>50 mg/mL); freely soluble in methanol, ethanol; insoluble in hexane
pKa ValuesPhenolic hydroxyl: ~8.5; Morpholinium ion: ~5.6
SMILES NotationO=C(OCCN1CCOCC1)CC/C(C)=C/CC2=C(O)C3=C(COC3=O)C(C)=C2OC.Cl
Spectral SignaturesCharacteristic FTIR: 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (ketone C=O)

The hydrochloride salt enhances water solubility compared to the free base, facilitating pharmaceutical formulation. The (E)-configuration of the 4-methylhex-4-enoate side chain is essential for biological activity, as geometric isomerization reduces immunosuppressive potency [1] [4] [7].

Synthesis and Manufacturing Processes

The synthesis of mycophenolate mofetil hydrochloride involves esterification of mycophenolic acid (MPA) with 2-morpholinoethanol, followed by hydrochloride salt formation. MPA is sourced from fermentation of Penicillium brevicompactum or related fungi, followed by purification via crystallization [2] [4].

Key Synthetic Steps:

  • Activation of MPA: Mycophenolic acid is suspended in aprotic solvents (e.g., toluene, xylene) under inert atmosphere. Catalytic agents such as p-toluenesulfonic acid (0.05–0.2 eq) or carbodiimide-based coupling reagents facilitate esterification [2].
  • Ester Bond Formation: 2-Morpholinoethanol (1.0–1.5 eq) is added dropwise at 110–120°C. The reaction proceeds via reflux with azeotropic water removal to drive completion.
  • Salt Formation: The free base is treated with hydrogen chloride gas or hydrochloric acid in acetone/ethyl acetate to precipitate the hydrochloride salt.
  • Purification: Crude product is recrystallized from solvents like methanol/water, methanol/diisopropyl ether, or n-heptane/toluene mixtures to achieve >99.5% purity. Critical impurities removed include residual MPA, morpholinoethanol, and esterification byproducts [2] [7].

Table 2: Process Parameters for Industrial Synthesis

ParameterOptimized ConditionPurpose
Solvent SystemToluene or o-xyleneHigh boiling point for azeotropic drying
Catalystp-Toluenesulfonic acid (0.1 eq)Acid catalysis without metal contamination
Temperature110–120°C (reflux)Efficient water removal
Reaction Time8–12 hours>98% conversion monitoring by HPLC
Crystallization SolventMethanol/water (4:1 v/v)Remove unreacted MPA and polar impurities
Yield85–92% (after recrystallization)

Patent WO2009084008A1 details a process using citric acid to chelate metal ions during synthesis, minimizing oxidative degradation. The final product is lyophilized to ensure stability and water content <0.5% [2].

Stability and Degradation Profiles

Mycophenolate mofetil hydrochloride is susceptible to hydrolytic, oxidative, and photolytic degradation, necessitating stringent storage conditions (2–8°C, protected from light and moisture) [1] [5].

Primary Degradation Pathways:

  • Hydrolysis:
  • Ester Cleavage: The morpholinoethyl ester bond hydrolyzes in aqueous media, yielding mycophenolic acid (MPA) and 2-morpholinoethanol. This reaction is pH-dependent, accelerating under acidic (pH < 4) or alkaline (pH > 8) conditions [5].
  • Lactone Ring Opening: Under prolonged alkaline stress, the dihydroisobenzofuran lactone may open, forming a carboxylate derivative.
  • Oxidation:
  • The phenolic hydroxyl group and alkenyl side chain are vulnerable to peroxides or trace metals, forming quinone-like structures and epoxides. Antioxidants (e.g., BHT) or metal chelators (e.g., EDTA) suppress this pathway [2].
  • Photodegradation:
  • Exposure to UV light (λ = 254–365 nm) induces E-to-Z isomerization of the 4-methylhex-4-enoate chain and decarboxylation, reducing bioactivity [5].

Table 3: Major Degradation Products and Conditions

Degradation PathwayConditionsPrimary DegradantsDetection Method
HydrolysispH 1.0, 70°C, 24hMycophenolic acid (MPA), 2-morpholinoethanolHPLC, UV at 254 nm
Oxidation3% H₂O₂, 80°C, 8h7-Hydroxy-mycophenolate, epoxide derivativesLC-MS/MS
PhotolysisUV 365 nm, 25°C, 48h(Z)-Isomer, decarboxylated mycophenolateChiral HPLC

Forced degradation studies show that solid-state stability exceeds solution stability. Lyophilized formulations retain >95% potency after 24 months at 25°C when packaged with desiccants and oxygen scavengers [5].

Properties

CAS Number

116680-01-4

Product Name

Mycophenolate mofetil hydrochloride

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride

Molecular Formula

C23H32ClNO7

Molecular Weight

470.0 g/mol

InChI

InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+;

InChI Key

OWLCGJBUTJXNOF-HDNKIUSMSA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl

Synonyms

Cellcept
Mofetil Hydrochloride, Mycophenolate
Mofetil, Mycophenolate
mycophenolate mofetil
mycophenolate mofetil hydrochloride
Mycophenolate Sodium
Mycophenolate, Sodium
Mycophenolic Acid
mycophenolic acid morpholinoethyl ester
myfortic
RS 61443
RS-61443
RS61443
Sodium Mycophenolate

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.